![molecular formula C6H8BrClN2O B2995312 3-(Aminomethyl)-5-bromopyridin-2(1H)-one hydrochloride CAS No. 2248328-00-7](/img/structure/B2995312.png)
3-(Aminomethyl)-5-bromopyridin-2(1H)-one hydrochloride
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Description
3-(Aminomethyl)-5-bromopyridin-2(1H)-one hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 5-Bromo-3-(aminomethyl) pyridin-2(1H)-one hydrochloride and is commonly used as a building block in the synthesis of various biologically active molecules.
Scientific Research Applications
Molecular Self-Assembly and Supramolecular Architectures
Research on closely related N-(5-bromosalicylidene)-x-aminopyridine compounds highlights the role of halogen interactions in forming supramolecular architectures. Such studies are crucial for understanding molecular self-assembly processes, potentially applicable in nanotechnology and materials science. The dihalogen and halogen bonding interactions observed in these compounds play a vital role in stabilizing crystal structures, which is essential for designing new materials with specific properties (Safin, Babashkina, Robeyns, & Garcia, 2016).
Halogen Atom Migration in Halogeno-Derivatives
The study on the migration of halogen atoms in halogeno-derivatives of 2,4-dihydroxypyridine reveals the chemical transformations that such compounds can undergo, which has implications for synthetic organic chemistry. This research can provide insights into designing more efficient synthetic routes for compounds containing halogen and pyridine functionalities (Hertog & Schogt, 2010).
Aminomethylation of Pyridines
Investigations into the aminomethylation of pyridines, including their hydroxy and methyl derivatives, contribute to the development of novel organic compounds with potential applications in pharmaceuticals and agrochemicals. The study of such reactions is fundamental for introducing functional groups into pyridine rings, expanding the utility of pyridine derivatives in various chemical syntheses (Smirnov, Kuz’min, & Kuznetsov, 2005).
Catalytic Amination of Polyhalopyridines
Catalytic amination processes, particularly those involving polyhalopyridines, are crucial for the synthesis of amino-substituted pyridines. Such compounds are of significant interest in medicinal chemistry and the development of new drugs. The selective amination techniques described in research highlight the efficiency and specificity of modern synthetic methods in organic chemistry (Ji, Li, & Bunnelle, 2003).
properties
IUPAC Name |
3-(aminomethyl)-5-bromo-1H-pyridin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O.ClH/c7-5-1-4(2-8)6(10)9-3-5;/h1,3H,2,8H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLKTGNPMAQTPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Br)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-5-bromopyridin-2(1H)-one hydrochloride |
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